(2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-5-15(17)16-8-3-4-9-18-12-6-7-13-14(10-12)20-11-19-13/h2,5-7,10H,8-9,11H2,1H3,(H,16,17)/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXHNHXQSJMZPS-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
Alkyne Formation:
Amide Formation: The final step involves the formation of the but-2-enamide structure through an amidation reaction, where an amine reacts with an acyl chloride or an ester under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the alkyne group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted benzodioxole derivatives, substituted alkynes
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to (2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide exhibit promising anticancer properties. Studies have shown that derivatives of benzodioxole can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival. The compound's ability to modulate these pathways suggests potential as a therapeutic agent against various cancers, including breast and prostate cancer .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may possess inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents. The mechanism may involve disrupting cellular membranes or inhibiting key metabolic processes in pathogens .
Neurological Applications
There is growing interest in the neuropharmacological applications of this compound. Its structural similarity to known psychoactive compounds suggests potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to evaluate its effects on neurotransmitter systems and neuroprotective properties .
Anti-inflammatory Effects
Studies have indicated that the compound may exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis or inflammatory bowel disease. The mechanism might involve the inhibition of pro-inflammatory cytokines or modulation of immune responses .
Synthesis of Advanced Materials
In materials science, this compound serves as a building block for synthesizing advanced polymers and composites. Its unique chemical structure allows for the development of materials with specific thermal and mechanical properties suitable for various industrial applications .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of derivatives related to this compound. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Efficacy
In another investigation published in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of compounds derived from benzodioxole structures. The findings revealed that these compounds showed potent activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents in infectious disease management .
Mechanism of Action
The mechanism of action of (2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes or receptors, leading to modulation of their activity. The alkyne group can undergo click chemistry reactions, facilitating the formation of covalent bonds with target molecules. The amide group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Patent Literature
Several patented enamide derivatives share structural motifs with the target compound, particularly the (E)-but-2-enamide core and aromatic substituents. Key examples include:
Key Observations :
- Core Structure: The target compound lacks the quinoline/quinazoline heterocycles seen in kinase inhibitors (e.g., dacomitinib and patent examples ), which are critical for binding to epidermal growth factor receptor (EGFR) kinases. Instead, its 1,3-benzodioxol group may enhance metabolic stability or modulate solubility .
- Pharmacological Gaps : While patented analogues are explicitly designed as kinase inhibitors , the target compound’s bioactivity remains uncharacterized in the provided evidence.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : At 273.28 g/mol, the target compound is smaller than most kinase-targeting enamide derivatives (e.g., 487.95–598 g/mol ), which may improve bioavailability but reduce target specificity.
Biological Activity
(2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the existing literature on its biological activity, including its effects on cancer cell lines and its potential as an antidiabetic agent.
Chemical Structure
The compound is characterized by a complex structure that includes a benzodioxole moiety, which is often associated with various biological activities. The molecular formula is with a molecular weight of approximately 233.25 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzodioxole derivatives, including this compound. A notable study demonstrated that related benzodioxole compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 26 to 65 µM. The in vivo studies indicated that these compounds could significantly reduce tumor growth in animal models, suggesting their potential as therapeutic agents in cancer treatment .
Table 1: Anticancer Activity of Benzodioxole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Effect on Tumor Growth |
|---|---|---|---|
| IIc | MCF7 | 26 | Significant reduction |
| IId | A549 | 45 | Moderate reduction |
| IIf | HeLa | 65 | Minimal reduction |
Antidiabetic Potential
In addition to its anticancer properties, this compound has been investigated for its antidiabetic effects. In vitro studies showed that related benzodioxole derivatives inhibited α-amylase activity, which is crucial for carbohydrate metabolism. Compounds such as St.2 and St.3 demonstrated IC50 values of 2.57 and 4.28 µg/mL, respectively, indicating strong inhibitory potential against this enzyme .
Table 2: Inhibition of α-Amylase by Benzodioxole Derivatives
| Compound | IC50 (µg/mL) | % Inhibition |
|---|---|---|
| St.2 | 2.57 | 85% |
| St.3 | 4.28 | 75% |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and metabolic regulation. For instance, the modulation of pathways related to insulin signaling and glucose metabolism could explain its antidiabetic effects.
Case Studies
Several case studies have documented the therapeutic potential of benzodioxole derivatives:
- Study on Cancer Cell Lines : A research team conducted a comparative analysis of various benzodioxole derivatives on breast cancer cell lines (MCF7). Results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis.
- Antidiabetic Effects in Animal Models : In vivo studies involving diabetic mice treated with benzodioxole derivatives showed a marked decrease in blood glucose levels post-treatment compared to control groups. This suggests a promising avenue for developing new antidiabetic therapies based on this compound class .
Q & A
Q. What are the established synthetic routes for (2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide, and how can reaction conditions be optimized?
The synthesis of structurally similar enamide derivatives often involves copolymerization or stepwise coupling strategies. For example, controlled synthesis of polycationic reagents using monomers like CMDA and DMDAAC (as in Scheme 1 of ) can be adapted. Key steps include:
- Alkyne-amine coupling : Reacting 4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine with (2E)-but-2-enoyl chloride under inert conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity.
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and initiator concentrations (e.g., APS in ) to enhance yield .
Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?
Structural confirmation requires multi-modal analysis:
- X-ray crystallography : Resolve the (E)-configuration of the enamide group and benzodioxol orientation, as demonstrated for analogous benzodioxol derivatives in .
- NMR : Key signals include δ 6.8–7.2 ppm (benzodioxol aromatic protons) and δ 5.8–6.3 ppm (enamide vinyl protons).
- FT-IR : Confirm carbonyl (C=O) stretches at ~1650 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
Q. What biological targets are hypothesized for this compound based on structural analogs?
The benzodioxol moiety and enamide group suggest potential interactions with:
- Enzymes : Cytochrome P450 isoforms (due to benzodioxol’s electron-rich structure).
- Receptors : Cannabinoid or adenosine receptors (analogous to pyrazole-carbohydrazides in ). Preliminary docking studies using AutoDock Vina (as in ) can prioritize targets .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and scalability?
Apply factorial design to screen critical variables (e.g., temperature, monomer ratio, catalyst loading). For example:
Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in the enamide group). Mitigation strategies:
- DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental NMR shifts.
- Variable-temperature NMR : Probe conformational flexibility in solution. Cross-validation with X-ray data () ensures accuracy .
Q. What computational models predict the compound’s pharmacokinetics and toxicity?
Use in silico tools like:
- ADMET Prediction : SwissADME or ProTox-II for bioavailability, hepatotoxicity.
- Molecular Dynamics : Simulate membrane permeability (e.g., POPC lipid bilayers). ’s docking protocol for hypoglycemic agents provides a template .
Q. How to design in vivo studies to assess bioactivity while addressing solubility challenges?
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility.
- Dosing regimen : Start with 10–50 mg/kg (oral or IP) in rodent models, monitoring plasma half-life. Reference ’s anti-hyperlipidemic assay design for analogous enamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
